6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
Synthesis Analysis
The synthesis of 6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives has been explored in several studies. One approach to synthesizing 6-aryl-1,2,4-triazolo[4,3-b]pyridazines involves a multi-step process starting with the condensation of an aryl methyl ketone with a 4-amino-1,2,4-triazole, followed by further condensation and ring closure to form the desired compounds under mild conditions and with high yields . Another study reports the synthesis of a series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines, which have shown anxiolytic activity and the ability to inhibit [3H]diazepam binding .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a triazolo[4,3-b]pyridazine core, which is a rigid scaffold that can replace the easily isomerized butadiene linker in vinylogous CA-4 analogues. This rigidity is beneficial for biological activity, as seen in the antiproliferative properties of certain derivatives . The presence of a methylsulfanyl group and a substituted phenyl ring contributes to the molecular diversity and potential biological activity of these compounds.
Chemical Reactions Analysis
The chemical behavior of these triazolo[4,3-b]pyridazine derivatives includes reactions with carbanions and enamines. For instance, the reaction of 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with active methylene compounds or ketones in the presence of sodium hydride yields 7-substituted derivatives. Additionally, a [4 + 2] cycloaddition occurs when reacting with enamines or ynamines, leading to the formation of arenotriazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their heterocyclic structure, which is rich in nitrogen atoms and contains a methylsulfanyl group. This structure imparts certain lipophilic characteristics and contributes to the compounds' biological activities, such as anxiolytic effects and iNOS inhibitory activity. However, the expected improvement in iNOS inhibitory activity was not observed in some derivatives, indicating the complexity of structure-activity relationships . The novel scaffolds of these compounds make them attractive for further exploration and diversification in drug discovery.
Scientific Research Applications
Cardiovascular and Antihypertensive Activity
Triazolopyridazine derivatives, including compounds structurally related to 6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine, have been studied for their cardiovascular effects. These compounds demonstrate significant coronary vasodilating and antihypertensive activities, suggesting potential applications as cardiovascular agents. The synthesis of these compounds has led to the identification of promising candidates with potent cardiovascular effects, comparable or superior to established drugs like trapidil and guanethidine sulfate (Sato et al., 1980).
Antimicrobial and Antifungal Activities
Newly synthesized triazolopyridazine derivatives have been evaluated for their antimicrobial properties. These studies have identified compounds with significant antibacterial and antifungal activities, highlighting the potential of triazolopyridazine derivatives in developing new antimicrobial agents. The structural modification and characterization of these compounds provide insights into their biological activities and therapeutic potential (Raval & Desai, 2005).
Antidiabetic Applications
Triazolopyridazine derivatives have been synthesized and evaluated for their potential as anti-diabetic drugs through dipeptidyl peptidase-4 (DPP-4) inhibition. These studies have led to the identification of compounds with excellent antioxidant and insulinotropic activity, suggesting their utility in managing diabetes mellitus. The evaluation of these compounds includes in silico and in vitro assessments, along with studies on their antioxidant properties and cytotoxicity, indicating their potential as effective anti-diabetic medications (Bindu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
6-[(3-methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-5-4-6-14(11-13)12-24-17-9-8-16-20-21-18(23(16)22-17)15-7-2-3-10-19-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZQTLCECIQNBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
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